molecular formula C17H22N2O4 B249449 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid

3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid

Cat. No. B249449
M. Wt: 318.4 g/mol
InChI Key: HDPKBAFUWIONOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid, also known as DOPA, is a synthetic amino acid derivative. DOPA has been widely used in scientific research due to its unique biochemical and physiological effects.

Mechanism of Action

3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid works by inhibiting the activity of tyrosinase, an enzyme involved in the biosynthesis of melanin. Melanin is responsible for the pigmentation of skin, hair, and eyes. By inhibiting the activity of tyrosinase, 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid reduces the production of melanin, leading to a lightening of the skin. In addition, 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of tyrosinase and induce apoptosis in cancer cells, 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and is readily available from commercial sources. In addition, 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid is stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid does have some limitations. It is highly toxic, and must be handled with care. In addition, 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid has a short half-life in vivo, which may limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for research on 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid. One area of interest is the development of new skin whitening agents based on 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid. Another area of interest is the development of new drugs for the treatment of cancer based on 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid. In addition, further research is needed to fully understand the biochemical and physiological effects of 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid, and to explore its potential applications in other areas of medicine and biotechnology.

Synthesis Methods

3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-oxo-1-pyrrolidinecarboxylic acid with N,N-dimethylformamide dimethyl acetal to form a pyrrolidinone intermediate. The pyrrolidinone intermediate is then reacted with 4-chloro-2-nitroaniline to form the key intermediate, which is then reduced to 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid using a reducing agent such as sodium borohydride.

Scientific Research Applications

3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid has been extensively used in scientific research due to its ability to selectively inhibit the activity of tyrosinase, an enzyme involved in the biosynthesis of melanin. 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid has been used in the development of skin whitening agents, as well as in the treatment of hyperpigmentation disorders such as melasma. In addition, 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid has been used in the development of new drugs for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

Product Name

3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

3,3-dimethyl-5-oxo-5-[4-(2-oxopyrrolidin-1-yl)anilino]pentanoic acid

InChI

InChI=1S/C17H22N2O4/c1-17(2,11-16(22)23)10-14(20)18-12-5-7-13(8-6-12)19-9-3-4-15(19)21/h5-8H,3-4,9-11H2,1-2H3,(H,18,20)(H,22,23)

InChI Key

HDPKBAFUWIONOQ-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)NC1=CC=C(C=C1)N2CCCC2=O)CC(=O)O

Canonical SMILES

CC(C)(CC(=O)NC1=CC=C(C=C1)N2CCCC2=O)CC(=O)O

Origin of Product

United States

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